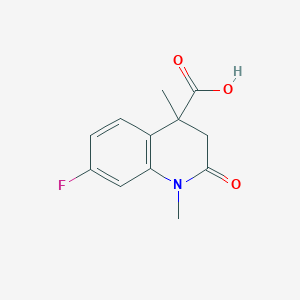
2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a methyl group, a methylpiperidinyl group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable precursor, such as 2-methylpyridine, the pyridine ring is constructed through cyclization reactions.
Substitution Reactions: The introduction of the methylpiperidinyl and pyrrolidinyl groups is achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Automation and Control: Employing automated systems to monitor and control reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).
Major Products Formed
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered hydrogenation states.
Substitution Products: Compounds with substituted functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Industrial Applications: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(1-methylpiperidin-2-yl)pyridine: Lacks the pyrrolidinyl group, resulting in different chemical properties.
3-(1-Methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine: Lacks the methyl group on the pyridine ring, affecting its reactivity and interactions.
Uniqueness
2-Methyl-3-(1-methylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine is unique due to the specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
2-methyl-3-(1-methylpiperidin-2-yl)-6-pyrrolidin-1-ylpyridine |
InChI |
InChI=1S/C16H25N3/c1-13-14(15-7-3-4-10-18(15)2)8-9-16(17-13)19-11-5-6-12-19/h8-9,15H,3-7,10-12H2,1-2H3 |
InChI Key |
MKAFEOKQMIHKFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C3CCCCN3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(13R)-N-(1-benzylpyrazol-4-yl)-13-methyl-10-oxo-1,3,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraene-4-carboxamide](/img/structure/B11803766.png)












